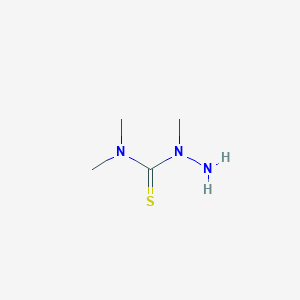

3-Amino-1,1,3-trimethylthiourea

Description

Evolution of Thiourea (B124793) Chemistry in Synthetic Methodologies and Material Science

The chemistry of thiourea and its derivatives has undergone a significant evolution since the first synthesis of the parent compound. Initially explored for their fundamental reactivity, thioureas have become indispensable tools in organic synthesis. nih.gov A variety of synthetic methods have been developed to access a wide array of substituted thioureas. These methods include the reaction of amines with isothiocyanates, the use of thiophosgene (B130339), and more sustainable approaches utilizing elemental sulfur or carbon disulfide. nih.gov

In synthetic methodologies, thiourea derivatives are recognized for their utility as catalysts, particularly in the realm of organocatalysis. The hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom allow these molecules to activate substrates and facilitate a range of chemical transformations. wikipedia.org This has led to their application in asymmetric synthesis, where chiral thiourea catalysts are employed to produce enantiomerically enriched products.

In the field of material science, thiourea derivatives are integral to the development of advanced materials. They have been used in the synthesis of metal-organic frameworks (MOFs), where they can act as ligands or precursors to generate functional materials with applications in gas storage and catalysis. nih.gov Furthermore, their coordination properties with metals have been exploited in the creation of corrosion inhibitors, forming protective layers on metal surfaces. nih.gov The ability of the thiocarbonyl group to interact with metal ions also makes these compounds useful in the synthesis of nanoparticles and polymers.

Structural Diversity and Mechanistic Insights in Thiourea-Based Systems

The functional versatility of thiourea derivatives stems from their vast structural diversity. The parent thiourea, SC(NH2)2, can be substituted at its nitrogen atoms to create a wide range of structures with tailored electronic and steric properties. nih.gov This substitution pattern significantly influences the molecule's reactivity, conformation, and ability to engage in intermolecular interactions. For instance, the introduction of bulky or electron-withdrawing groups can modulate the acidity of the N-H protons and the nucleophilicity of the sulfur atom.

Structurally, thioureas are characterized by a planar or near-planar N2C=S core. They can exist in tautomeric forms, with the thione form generally being more stable. nih.gov A key feature of thiourea-based systems is their capacity for hydrogen bonding, which is fundamental to their role in organocatalysis and molecular recognition. The two N-H groups can act as hydrogen bond donors, interacting with Lewis basic sites on other molecules to activate them for subsequent reactions. wikipedia.org

Mechanistic studies have provided deep insights into how thiourea-based catalysts operate. In many reactions, the thiourea acts as a bifunctional catalyst, with the thiourea moiety activating one reactant through hydrogen bonding while another part of the catalyst interacts with the second reactant. This dual activation mode is crucial for achieving high efficiency and stereoselectivity in many synthetic transformations. The specific nature of the substituents on the thiourea framework dictates the precise geometry of the transition state, allowing for fine-tuning of the reaction outcome.

Contemporary Significance of Organosulfur Compounds in Advanced Organic Synthesis

Organosulfur compounds, a class to which thioureas belong, play a crucial and expanding role in modern organic synthesis. The unique properties of the sulfur atom, including its ability to exist in multiple oxidation states and its polarizability, impart distinctive reactivity to these molecules. This has made them valuable reagents and intermediates for the construction of complex molecular architectures.

In advanced organic synthesis, organosulfur compounds are employed in a wide array of transformations. For example, thiols and their derivatives are used in addition reactions and as precursors to sulfur-containing heterocycles. The development of new catalytic methods, such as those involving transition metals, has further broadened the scope of organosulfur chemistry, enabling novel bond formations that were previously challenging.

Conceptual Framework for Investigating Novel Thiourea Structures

The investigation of novel thiourea structures like 3-Amino-1,1,3-trimethylthiourea is guided by a conceptual framework that integrates synthetic accessibility, structural analysis, and functional evaluation. The design of new thiourea derivatives often begins with a specific application in mind, such as catalysis, material science, or medicinal chemistry.

A primary consideration is the synthetic route to the target molecule. For a compound like this compound, its synthesis would likely involve the reaction of a corresponding substituted hydrazine (B178648) with an appropriate isothiocyanate or a related thiocarbonyl transfer reagent. The feasibility and efficiency of the synthetic pathway are critical for enabling further studies.

Once synthesized, a thorough structural characterization is essential. This typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and provide insights into its conformational preferences and intermolecular interactions. For this compound, the presence of methyl groups and an amino substituent would influence its electronic properties and steric profile.

The final component of the framework is the evaluation of the compound's properties and potential applications. Based on the structural features of this compound, it could be investigated for its coordination chemistry with metal ions, its potential as a ligand in catalysis, or its biological activity. The presence of an additional amino group could impart unique chelating properties or serve as a handle for further functionalization. This systematic approach of synthesis, characterization, and functional testing is crucial for advancing the field of thiourea chemistry and uncovering the potential of new derivatives.

Properties of this compound

| Property | Value |

| Molecular Formula | C5H13N3S |

| Molecular Weight | 147.24 g/mol |

| IUPAC Name | This compound |

| Physical State | Predicted to be a solid at room temperature |

Structure

3D Structure

Properties

Molecular Formula |

C4H11N3S |

|---|---|

Molecular Weight |

133.22 g/mol |

IUPAC Name |

1-amino-1,3,3-trimethylthiourea |

InChI |

InChI=1S/C4H11N3S/c1-6(2)4(8)7(3)5/h5H2,1-3H3 |

InChI Key |

KNCAVFLXUQLOBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)N(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Thiourea Based Compounds

Innovative Synthetic Routes to Substituted Thioureas

The creation of the N-C(S)-N bond is the cornerstone of thiourea (B124793) synthesis. While traditional methods have been well-established, ongoing research focuses on developing more efficient, versatile, and environmentally benign approaches. For a trisubstituted aminothiourea like 3-Amino-1,1,3-trimethylthiourea, the most direct and plausible synthetic route involves the reaction of a corresponding hydrazine (B178648) derivative with an isothiocyanate.

Novel Coupling Reactions for N-C(S)-N Bond Formation

The most prevalent method for synthesizing substituted thioureas is the addition of an amine to an isothiocyanate. researchgate.net In the case of this compound, this would involve the reaction of 1,1-dimethylhydrazine (B165182) with methyl isothiocyanate. This reaction is typically a straightforward nucleophilic addition where the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate.

Other innovative coupling reactions for forming the thiourea backbone include:

Reaction with Carbon Disulfide: Primary amines can react with carbon disulfide to form dithiocarbamates, which can then react with another amine to yield unsymmetrical thioureas. This method has been shown to be effective for producing di- and trisubstituted thioureas. mdpi.comnih.govscilit.com

Thioacylation Reactions: Reagents like N,N'-di-Boc-substituted thiourea, when activated, can act as mild thioacylating agents for amines. mdpi.com

Use of Thiophosgene (B130339) Analogs: 1,1'-Thiocarbonyldiimidazole can be used as a less hazardous alternative to thiophosgene for the synthesis of thioureas from amines. mdpi.com

Mechanochemical Synthesis: The solvent-free synthesis of thioureas by ball milling of an amine and an isothiocyanate represents a green and efficient alternative to solution-phase synthesis. researchgate.net

A general representation of the primary synthetic route for this compound is depicted below:

Scheme 1: Synthesis of this compound

Below is a table summarizing various synthetic approaches to trisubstituted thioureas, which could be adapted for the synthesis of the target compound.

| Method | Precursors | General Conditions | Advantages | Potential Yield | Reference |

| Isothiocyanate Addition | 1,1-Dialkylhydrazine, Alkyl isothiocyanate | Room temperature or gentle heating in a suitable solvent (e.g., toluene, acetonitrile) | High atom economy, straightforward procedure | High (>75%) | researchgate.net |

| Carbon Disulfide Route | Dialkylamine, Primary amine, Carbon disulfide | Aqueous medium, with a base like NaOH, followed by heating | Avoids toxic isothiocyanates | Good to Excellent | scilit.comnih.gov |

| Solid-Phase Synthesis | Resin-bound amine, Isothiocyanate | Solid support, reaction with iodomethane (B122720) for further functionalization | Amenable to library synthesis and purification | High | rsc.orgnih.gov |

| Mechanochemical Synthesis | Amine, Isothiocyanate | Ball milling, solvent-free | Green, rapid, often quantitative yields | Quantitative | researchgate.net |

Functionalization of Precursor Molecules for Thiourea Synthesis

The functionalization of precursor molecules prior to thiourea formation allows for the introduction of diverse chemical moieties and the construction of complex molecular architectures. For instance, a variety of substituted anilines and aliphatic amines can be used to generate a library of thiourea derivatives with varying electronic and steric properties. researchgate.net

In the context of this compound, the precursor 1,1-dimethylhydrazine is a simple, commercially available starting material. nih.gov However, more complex 1,1-disubstituted hydrazines can be synthesized through methods like the reductive hydrazination of ketones and aldehydes, which would allow for the introduction of a wide range of substituents on the nitrogen atom. mdpi.com

Functionalization can also be achieved post-synthesis. For example, the amino group in this compound could potentially undergo further reactions, such as acylation or condensation with aldehydes and ketones to form hydrazones.

Green Chemistry Principles in Thiourea Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact. Key strategies include:

Use of Green Solvents: Water has been successfully employed as a solvent for the synthesis of di- and trisubstituted thioureas from amines and carbon disulfide. nih.govscilit.com Deep eutectic solvents (DES), such as choline (B1196258) chloride-urea, have been used as both a catalyst and a green reaction medium for thiourea synthesis. nih.gov Cyrene has also been reported as a green alternative to traditional solvents like THF. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Mechanochemical synthesis, as mentioned earlier, is a prime example of a solvent-free approach that often proceeds without the need for a catalyst. researchgate.net

Atom Economy: The direct addition of amines to isothiocyanates is an atom-economical reaction, as all atoms of the reactants are incorporated into the final product. mdpi.com

The following table highlights some green synthetic methods for thiourea derivatives.

| Green Approach | Methodology | Key Features | Reference |

| Aqueous Synthesis | Reaction of amines with carbon disulfide in water. | Avoids volatile organic solvents, simplifies workup. | scilit.com |

| Deep Eutectic Solvents | Use of choline chloride-urea as a catalyst and solvent. | Biodegradable and recyclable solvent/catalyst system. | nih.gov |

| Mechanochemistry | Grinding of reactants in a ball mill. | Solvent-free, often quantitative yields, reduced reaction times. | researchgate.net |

| Cyrene as a Solvent | One-pot synthesis of nitro N,N'-diaryl thioureas. | Biodegradable solvent derived from cellulose. | nih.govresearchgate.net |

Stereoselective Synthesis of Chiral Thiourea Analogs

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant to the broader class of thiourea compounds. Chiral thioureas have emerged as powerful organocatalysts in a wide array of asymmetric transformations.

Asymmetric Induction Strategies

Asymmetric induction in thiourea synthesis is typically achieved by using a chiral starting material, most commonly a chiral amine or, less frequently, a chiral isothiocyanate. The chirality is thus incorporated into the molecule, which can then act as a chiral auxiliary or a chiral catalyst.

For a compound analogous to this compound, chirality could be introduced by starting with a chiral 1,1-disubstituted hydrazine. The synthesis of such chiral hydrazines, however, can be challenging. A more common approach is the use of chiral primary or secondary amines in the synthesis of other types of chiral thioureas.

Catalytic Enantioselective Routes

The development of catalytic enantioselective methods for the synthesis of chiral thioureas is an active area of research. One notable strategy is the N-H-C-catalyzed desymmetrizative amidation of axially biaryl dialdehydes, which provides access to structurally diverse axially chiral thioureas with excellent enantioselectivity. rsc.org

Furthermore, chiral thioureas themselves are extensively used as organocatalysts to induce enantioselectivity in a variety of reactions. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic group (like a tertiary amine), are particularly effective. scilit.comnih.gov They can activate both the electrophile and the nucleophile simultaneously, leading to high levels of stereocontrol.

The table below lists some examples of chiral thiourea organocatalysts and their applications in asymmetric synthesis.

| Chiral Thiourea Catalyst | Chiral Source | Application | Enantioselectivity (ee) | Reference |

| Takemoto's Catalyst | (1R,2R)-Diaminocyclohexane | Michael addition | Up to 99% | nih.gov |

| Schreiner's Catalyst | Amino acid derivative | Diels-Alder reaction | Up to 98% | nih.gov |

| Jacobsen's Catalyst | Aminoindanol | Strecker reaction | Up to 99% | nih.gov |

| Deng's Catalyst | Cinchona alkaloid | Aza-Henry reaction | Up to 98% | scilit.com |

Mechanistic Elucidation of Formation Reactions

A thorough understanding of the mechanisms governing the formation of thiourea-based compounds is critical for the optimization of synthetic protocols and the development of novel molecular architectures. This section was designed to delve into the mechanistic details of the formation of this compound. However, a lack of published research on this specific compound precludes any detailed discussion.

Reaction Pathway Analysis through Spectroscopic Intermediates

The identification and characterization of transient species and intermediates through spectroscopic techniques are fundamental to elucidating reaction pathways. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools in this regard. For the formation of this compound, one would hypothesize the involvement of specific intermediates based on common thiourea syntheses. However, without experimental data, any proposed pathway remains purely speculative.

No spectroscopic data or analysis of intermediates for the synthesis of this compound is available in the current body of scientific literature.

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insights into reaction rates, orders of reaction, and the influence of various parameters such as temperature, concentration, and catalysts on the formation of a target compound. Such data is essential for scaling up reactions and understanding the underlying molecular events.

Regrettably, no kinetic data, including rate constants, activation energies, or reaction order determinations, have been published for the formation of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 3-Amino-1,1,3-trimethylthiourea in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework can be assembled.

Multinuclear NMR provides direct insight into the local chemical environment of each atom.

¹H NMR: Proton NMR would identify all unique hydrogen environments. For this compound, distinct signals would be expected for the protons of the three methyl groups and the amino (-NH₂) group. The chemical shift of each methyl group would differ based on its attachment point (N1 vs. N3), providing initial structural clues. The amino protons would likely appear as a broader signal.

¹³C NMR: Carbon NMR is crucial for mapping the carbon skeleton. A key feature would be the signal for the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield (at a high ppm value) compared to a standard carbonyl (C=O) carbon due to the influence of the sulfur atom. caltech.edu The signals for the three methyl carbons would also be resolved, reflecting their distinct electronic environments.

¹⁵N NMR: Although less common, ¹⁵N NMR could be used to directly probe the three distinct nitrogen environments within the molecule, offering unambiguous data on the electronic structure around the nitrogen atoms of the thiourea (B124793) core and the amino substituent.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

|---|---|---|---|

| ¹H | N-CH₃ (x1) | ~2.8 - 3.2 | Methyl group on the nitrogen adjacent to the amino group. |

| ¹H | N(CH₃)₂ (x2) | ~3.0 - 3.4 | Two equivalent methyl groups on the other nitrogen. |

| ¹H | -NH₂ | Variable, broad | Chemical shift is dependent on solvent and concentration; may exchange with solvent protons. |

| ¹³C | N-CH₃ | ~30 - 40 | Typical range for N-methyl carbons. |

| ¹³C | N(CH₃)₂ | ~35 - 45 | Slightly different environment from the other N-methyl group. |

| ¹³C | C=S (Thiocarbonyl) | ~180 - 190 | Thiocarbonyl carbons are significantly deshielded and appear downfield. caltech.edu |

Two-dimensional (2D) NMR experiments are essential for confirming the bonding network and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. While minimal coupling is expected in this molecule due to the separation of methyl groups by nitrogen atoms, it would confirm the absence of such connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign which proton signals correspond to which carbon signals, for instance, linking the methyl proton signals to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could provide information on the preferred conformation of the molecule in solution, such as the rotational orientation around the C-N bonds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to polar bonds. The spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the amino group would appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (1650-1000 cm⁻¹). The C=S stretching vibration is a key diagnostic peak for thioureas, though it can be of medium intensity and appear in a wide range (typically 1300-1100 cm⁻¹), sometimes coupled with C-N modes. caltech.edumdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar, symmetric bonds. The C=S bond, due to its polarizability, often gives a strong signal in Raman spectra, aiding in its identification.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | FT-IR | Asymmetric and symmetric stretches of the -NH₂ group. iosrjournals.org |

| C-H Stretch (Methyl) | 2850 - 2960 | FT-IR, Raman | Characteristic of sp³ C-H bonds. |

| N-H Bend (Amino) | 1590 - 1650 | FT-IR | Scissoring vibration of the -NH₂ group. |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman | Vibrations of the thiourea backbone. mdpi.com |

| C=S Stretch (Thiocarbonyl) | 1100 - 1300 | FT-IR, Raman | Often coupled with other modes; can be weak in IR but stronger in Raman. caltech.edu |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Architecture Determination

SCXRD is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method would provide unambiguous data on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. The C=S bond length in thiourea derivatives is typically around 1.70 Å. researchgate.netnih.gov

Conformation: The preferred spatial orientation of the methyl and amino groups in the solid state.

Supramolecular Assembly: The packing of molecules in the crystal lattice, which is governed by intermolecular forces. A key interaction would be hydrogen bonding, likely involving the amino group's hydrogen atoms acting as donors and the thiocarbonyl sulfur atom acting as an acceptor (N-H···S), a common motif in thiourea crystal structures. nih.govrsc.org

| Structural Parameter | Typical Value in Thiourea Derivatives | Information Gained |

|---|---|---|

| C=S Bond Length | 1.68 - 1.71 Å | Confirms the double-bond character of the thiocarbonyl group. researchgate.netnih.gov |

| C-N Bond Length | 1.34 - 1.37 Å | Indicates partial double-bond character due to resonance. nih.gov |

| N-C-N Bond Angle | ~116 - 120° | Reflects the sp² hybridization of the central carbon. |

| N-H···S Hydrogen Bond | 2.4 - 2.9 Å (H···S distance) | Defines the primary intermolecular interactions and crystal packing. nih.govrsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is an essential tool for confirming the elemental composition and studying the gas-phase ion chemistry of a molecule.

Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically <5 ppm), HRMS can unequivocally confirm the elemental formula. The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₄H₁₁N₃S) is 134.07464 Da.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. wikipedia.org For this molecule, fragmentation would likely be initiated by cleavage of the C-N bonds or bonds adjacent (alpha) to the nitrogen atoms. miamioh.eduyoutube.com Common fragmentation pathways would include the loss of methyl groups or the dimethylamino group. Because the molecule contains an odd number of nitrogen atoms, its molecular ion peak will have an odd nominal mass, consistent with the "nitrogen rule". miamioh.edu

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Visible Spectroscopy: The key chromophore in this compound is the thiocarbonyl (C=S) group. Thiocarbonyl compounds are known to exhibit a weak absorption band at longer wavelengths (typically 300-500 nm) corresponding to the n → π* electronic transition. caltech.edu A more intense π → π* transition is expected at shorter wavelengths, likely below the standard measurement range (<200 nm). uobabylon.edu.iq The position of the n → π* band can be sensitive to the solvent environment.

Emission (Fluorescence) Spectroscopy: Many simple thioureas are not strongly fluorescent. Upon excitation, any potential emission would likely be weak and would provide information about the energy of the lowest excited state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), could provide significant insights into the behavior of 3-Amino-1,1,3-trimethylthiourea.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT studies would be essential to determine the most stable three-dimensional arrangements (conformers) of this compound. By calculating the relative energies of different spatial orientations of the methyl and amino groups, the preferred conformation(s) in the ground state could be identified. Such studies on other substituted thioureas have revealed the importance of intramolecular hydrogen bonding and steric hindrance in determining molecular shape. mdpi.comresearchgate.net For this compound, key areas of investigation would include the rotational barriers around the C-N and N-N bonds.

Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is for illustrative purposes only as no published data is available.)

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| Conformer A | 0.00 | 75 |

| Conformer B | 1.50 | 15 |

| Conformer C | 2.50 | 10 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one could predict how this compound would interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. For thiourea (B124793) derivatives, the sulfur and nitrogen atoms are often key sites of reactivity. mdpi.com

Table 2: Hypothetical FMO Data for this compound (Note: This table is for illustrative purposes only as no published data is available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or in its solid state. mdpi.com These simulations model the movements of atoms and molecules over time, providing insights into intermolecular forces like hydrogen bonding and van der Waals interactions. For this compound, MD simulations would be particularly useful to understand how the amino and thiocarbonyl groups interact with solvent molecules or with other molecules of the same kind.

In Silico Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic properties, which can aid in the experimental characterization of new compounds. researchgate.net For this compound, theoretical calculations could predict its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com Comparing these predicted spectra with experimental data would be a powerful way to confirm the compound's structure.

Reaction Pathway Modeling and Transition State Analysis

Should this compound be involved in chemical reactions, computational modeling could be used to elucidate the reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, the most likely reaction pathways can be determined. mdpi.com This type of analysis is crucial for understanding how the compound might be synthesized or how it might decompose or react with other substances.

Coordination Chemistry and Supramolecular Assembly

The coordination chemistry of thiourea (B124793) and its derivatives is a field of significant interest due to the versatile binding modes and the wide range of applications of the resulting metal complexes. mdpi.com The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for coordination with a variety of metal ions. mdpi.com

Ligand Properties of Thiourea Derivatives in Metal Complexation

Thiourea derivatives are structurally versatile ligands owing to their ability to act as both σ-donors and π-acceptors. mdpi.com The specific substituents on the thiourea backbone can influence the electronic properties and, consequently, the coordination behavior of the ligand.

Thiourea derivatives can coordinate to metal centers in several ways. The most common coordination mode is through the sulfur atom, which acts as a soft donor and readily binds to soft metal ions. nih.gov In N,N'-disubstituted thioureas, coordination often occurs exclusively through the sulfur atom, leading to the formation of mononuclear or bridged polynuclear complexes. nih.gov

However, the presence of other donor atoms, such as the nitrogen atoms of the thiourea core or substituents, can lead to different coordination modes. For instance, in N-acylthiourea derivatives, bidentate coordination involving the sulfur and a carbonyl oxygen atom is frequently observed. nih.gov In the case of 3-Amino-1,1,3-trimethylthiourea, the presence of the amino group introduces an additional potential binding site. Depending on the metal ion and reaction conditions, it could potentially act as a monodentate ligand through the sulfur atom or as a bidentate N,S-chelating ligand. The steric hindrance from the three methyl groups would also play a crucial role in determining the preferred coordination geometry.

For instance, in copper(II) complexes with certain N,N-disubstituted thiourea derivatives, coordination can occur in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov In other cases, particularly with Cu(II), reduction to Cu(I) is often observed during the complexation reaction. rsc.org

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.org The synthesis of N,N,N'-trisubstituted thioureas, which are structurally analogous to this compound, can be accomplished through a straightforward procedure involving the reaction of an isothiocyanate with a disubstituted amine. nih.gov This method offers a pathway to a wide variety of thioureas with high purity and yield. nih.gov

Characterization of the resulting metal complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand. A shift in the C=S stretching vibration upon complexation is indicative of sulfur coordination. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand in solution, while single-crystal X-ray diffraction allows for the definitive determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. nih.govmersin.edu.tr

For example, the synthesis of copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives involves the reaction of CuCl₂ with the respective ligands. nih.gov The resulting complexes can be characterized by techniques such as X-ray absorption spectroscopy to confirm the oxidation state of the copper center. nih.gov

Crystal Engineering and Supramolecular Architectures

The solid-state structures of thiourea derivatives are often governed by a network of non-covalent interactions, with hydrogen bonding playing a predominant role. This makes them excellent building blocks for crystal engineering, enabling the design of supramolecular architectures with specific topologies and properties. psu.edursc.org

The N-H groups of thioureas are effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a good hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of robust intermolecular hydrogen bonds. mersin.edu.trnih.gov In N,N,N'-trisubstituted thioureas, the single N-H group can engage in hydrogen bonding with the sulfur atom of a neighboring molecule. nih.gov

Depending on the nature and steric bulk of the substituents, different hydrogen-bonding motifs can be observed. For instance, N,N,N'-tribenzylthiourea forms infinite chains through N-H···S hydrogen bonds. nih.gov In contrast, N-methyl-N,N'-diphenylthiourea forms hydrogen-bonded pairs of molecules. nih.gov A more complex assembly is seen in N,N-di-n-butyl-N'-phenylthiourea, which forms hexameric ring structures stabilized by N-H···S hydrogen bonds. nih.gov These examples highlight the significant influence of substituents on the resulting supramolecular architecture.

The table below summarizes the hydrogen bonding parameters for some N,N,N'-trisubstituted thioureas, illustrating the common N-H···S interaction.

| Compound | D-H···A | d(H···A) [Å] | d(D···A) [Å] | ∠(DHA) [°] | Supramolecular Motif | Ref. |

| N,N,N′-tribenzylthiourea | N-H···S | 2.47(3) | 3.424(2) | 168(2) | Infinite Chain | nih.gov |

| N-methyl-N,N′-diphenylthiourea | N-H···S | 2.58(3) | 3.431(2) | 170(3) | Dimer | nih.gov |

| N,N-di-n-butyl-N′-phenylthiourea | N-H···S | 2.62(2) | 3.466(1) | 167(2) | Hexameric Ring | nih.gov |

The predictable nature of hydrogen bonding in thioureas allows for the rational design and control of self-assembly processes. psu.edu By systematically varying the substituents on the thiourea molecule, it is possible to direct the formation of specific supramolecular architectures. mersin.edu.tr This principle of directed crystal growth is a cornerstone of crystal engineering.

The self-assembly of thiourea derivatives is not only driven by strong N-H···S hydrogen bonds but can also be influenced by weaker interactions such as C-H···S and π-π stacking, especially when aromatic substituents are present. nih.govacs.org The interplay of these interactions dictates the final crystal packing.

The ability to control the supramolecular assembly of thiourea derivatives is of interest for the development of new materials with tailored properties. For example, the controlled arrangement of molecules in the solid state can influence properties such as solubility, melting point, and even reactivity.

Redox Behavior of Thiourea-Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, influencing their reactivity and potential applications in areas such as catalysis and materials science. Thiourea ligands can actively participate in redox processes, either by being oxidized themselves or by stabilizing different oxidation states of the coordinated metal ion.

The interaction of thiourea with copper(II) is a well-studied example of redox activity. In aqueous solutions, thiourea can reduce copper(II) to copper(I), a process that is often rapid and can proceed through complex reaction kinetics. acs.orgnih.gov The rate of this reduction can be highly dependent on the concentrations of both the copper(II) ion and thiourea. nih.gov For instance, the reduction of Cu(II) by excess thiourea has been shown to follow a complex, high-order rate law, suggesting a mechanism involving the bimolecular decomposition of two copper(II)-thiourea complex species. nih.gov The stability constants of the intermediate copper(II)-thiourea complexes have also been determined. acs.orgacs.org

The redox behavior is not limited to copper complexes. The oxidation of thiourea and its N-substituted derivatives by cobalt(III) ions has also been investigated, with the reaction proceeding without evidence of stable intermediate complex formation. rsc.org In the case of nickel complexes, the geometry of the complex can influence whether the redox activity is centered on the metal or the ligand. nih.gov For platinum(II) complexes with thiourea derivatives, the focus has often been on their synthesis and structural characterization, with some studies also exploring their stability in solution. iaea.org

The table below presents some key findings related to the redox behavior of thiourea-metal complexes.

| Metal System | Observation | Kinetic/Thermodynamic Data | Reference |

| Copper(II)-Thiourea | Reduction of Cu(II) to Cu(I) by thiourea. | Stability constant (β₁) for [Cu(tu)]²⁺ = 2.3 ± 0.1 M⁻¹ | acs.orgnih.gov |

| Copper(II)-Thiourea | Complex ninth-order rate law for the reduction of Cu(II) in excess thiourea. | k' = (1.60 ± 0.18) × 10¹⁴ M⁻⁸ s⁻¹ | nih.gov |

| Cobalt(III)-Thiourea | Oxidation of thiourea by Co(III). | Rate constants determined for reactions involving Co³⁺(aq) and [Co(OH)]²⁺(aq). | rsc.org |

| Nickel(II)-Organonickel Radical Complexes | Ligand redox activity is governed by the geometry of the complex. | Three-coordinate complexes feature Ni(I) centers with non-redox-active ligands. | nih.gov |

Catalytic Applications and Mechanistic Investigations

Organocatalytic Activities of Thiourea (B124793) Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major pillar of modern synthetic chemistry, alongside metal and enzyme catalysis. Thiourea derivatives are prominent among organocatalysts, prized for their stability, low toxicity, and tunable steric and electronic properties. mdpi.com

Chiral, non-racemic thiourea derivatives are highly effective in a wide array of asymmetric reactions, enabling the synthesis of enantiomerically enriched products. These catalysts are particularly successful in reactions involving carbonyl compounds, imines, and nitroalkenes. researchgate.net A key strategy involves the use of bifunctional thioureas, which incorporate a basic moiety, such as an amine, alongside the thiourea group. This bifunctionality allows for the simultaneous activation of both the nucleophile (via the basic group) and the electrophile (via hydrogen bonding from the thiourea). ksu.edu.tr

Prominent examples of asymmetric reactions catalyzed by thiourea derivatives include:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral thiourea catalysts have been shown to effectively control the stereochemical outcome of these reactions. nih.gov

Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines to produce β-nitroamines is efficiently catalyzed by bifunctional thioureas. nih.gov

Strecker Reactions: The synthesis of α-aminonitriles, precursors to amino acids, from aldehydes, amines, and cyanide is another area where chiral thiourea catalysts have been successfully applied. nih.gov

The general success of these catalysts highlights the potential for substituted aminothioureas, in principle including 3-Amino-1,1,3-trimethylthiourea, to function as effective organocatalysts, provided a suitable chiral scaffold is incorporated into the molecular design.

The catalytic action of thioureas is primarily attributed to their ability to form two hydrogen bonds with an electrophilic substrate, effectively lowering the energy of the transition state. This dual hydrogen-bonding interaction is a recurring theme in the proposed mechanisms. mdpi.com

Two principal mechanistic pathways are generally considered for thiourea-catalyzed reactions:

Dual Hydrogen Bond Activation: In this mechanism, the two N-H protons of the thiourea group coordinate to a heteroatom (commonly oxygen or nitrogen) on the electrophile. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. nih.gov

Brønsted Acid Catalysis: In some cases, the thiourea can act as a Brønsted acid, protonating the substrate to form a more reactive cationic intermediate. researchgate.net

Combined experimental and computational studies have been employed to elucidate these pathways, often revealing a delicate balance between the two mechanisms depending on the specific substrates and reaction conditions. researchgate.netresearchgate.net For a molecule like this compound, the presence of only one N-H proton would preclude the classic dual hydrogen-bonding activation motif, suggesting that if it were to be catalytically active, it might operate through a single hydrogen bond activation or an alternative mechanism.

Transition Metal Catalysis Mediated by Thiourea Ligands

Thiourea derivatives can also serve as versatile ligands for transition metals, with the sulfur atom being a soft donor that readily coordinates to various metal centers. The resulting metal complexes can exhibit unique catalytic properties.

The design of thiourea-containing ligands allows for the modulation of the electronic and steric properties of the metal catalyst. By incorporating chiral backbones, asymmetric catalysis can be achieved. Acylthioureas, for instance, are known to act as versatile ligands, forming stable complexes with a range of metals. researchgate.net

Thiourea-based ligands have been used in complexes with metals such as:

Ruthenium(II)

Palladium(II)

Rhodium(I) mdpi.com

Iridium(I) researchgate.net

Copper(II) nih.gov

Nickel(II) nih.gov

These complexes have found application in reactions like transfer hydrogenation and cross-coupling reactions. mdpi.com The synthesis of metal complexes with ligands like this compound is plausible and represents an unexplored area of coordination chemistry and catalysis.

A significant advantage of heterogeneous catalysis is the ease of separation and reuse of the catalyst. To this end, research has focused on immobilizing thiourea catalysts on solid supports, such as polymers. Supported bifunctional thioureas have been developed and shown to be recoverable and reusable for several reaction cycles without a significant loss of activity. This approach enhances the economic and environmental sustainability of the catalytic process.

| Catalyst System | Reaction Type | Reusability | Reference |

| Polystyrene-supported thiourea | Nitro-Michael Addition | At least 4 cycles | |

| PEG-bound chiral thiourea | Michael Reaction | Multiple cycles | mdpi.com |

This table is interactive. Click on the headers to sort.

Photocatalytic and Electrocatalytic Applications

The application of thiourea derivatives in photocatalysis is an emerging area of interest. While direct photocatalysis by thiourea itself is not common, it has been used as a modifier for semiconductor photocatalysts. For example, modifying titanium dioxide (TiO₂) with thiourea has been shown to enhance its photocatalytic activity under visible light. This is often due to the introduction of nitrogen and/or sulfur doping into the TiO₂ lattice, which alters its electronic band structure and improves light absorption.

There is currently no literature available on the electrocatalytic applications of this compound or closely related aminothioureas.

Advanced Materials Science Applications Excluding Prohibited Areas

Exploration of Thiourea (B124793) Derivatives in Polymer Chemistry and Functional Coatings

Thiourea and its derivatives are valuable components in the field of polymer chemistry, contributing to the synthesis of functional polymers and advanced coatings. analis.com.my The ability of the thiourea moiety to act as a building block for various heterocyclic compounds and polymers makes it a target for materials scientists. wikipedia.org These derivatives are integral to creating materials with tailored properties for specific applications, such as flame-retardant resins and vulcanization accelerators. wikipedia.org

Thiourea derivatives serve as functional monomers in the creation of molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind to specific target molecules. nih.gov For instance, theoretical and experimental studies have explored various thiourea derivatives, such as allyl thiourea and (2,6-difluorophenyl) thiourea, as potential monomers for MIPs aimed at detecting Arsenic(III). nih.gov The research identified that the binding interactions are primarily hydrogen bonds. nih.gov

In another application, thiourea has been used in conjunction with hexamethylene diisocyanate to synthesize covalent organic frameworks (COFs). mdpi.com These porous polymers exhibit tunable surface charges and areas, making them effective for removing dyes like methylene (B1212753) blue and methyl orange from aqueous solutions. mdpi.com The synthesis involves an addition polymerization reaction, forming a polyurea-like network. mdpi.com Furthermore, thiourea can be used to functionalize existing polymers; for example, thiourea-immobilized polystyrene nanoparticles have been developed for the selective sorption of silver ions. researchgate.net

In the realm of functional coatings, thiourea derivatives have been extensively studied as corrosion inhibitors for metals like steel. ampp.org Their effectiveness stems from the strong interaction between the sulfur atom of the thiourea molecule and the metal surface, which blocks active corrosion sites. analis.com.myampp.org Density functional theory (DFT) computations have shown that the sulfur atom preferentially occupies hollow sites on the iron surface, forming strong Fe-S bonds that inhibit corrosion. ampp.org

Table 1: Applications of Thiourea Derivatives in Polymer Chemistry and Coatings

| Thiourea Derivative/System | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| Allyl thiourea, (2,6-difluorophenyl) thiourea | Polymer Chemistry (MIPs) | Identified as potential functional monomers for creating MIPs to selectively recognize As(III) through hydrogen bonding. | nih.gov |

| Thiourea and Hexamethylene Diisocyanate | Polymer Chemistry (COFs) | Synthesized into a covalent organic framework with a surface area of 39.3 m²/g, effective for dye removal. | mdpi.com |

| Thiourea-modified poly(acrylonitrile-co-acrylic acid) | Polymer Chemistry (Sorbents) | Functionalized polymer demonstrated efficient separation of methylene blue dye from aqueous solutions. | researchgate.net |

| Dibutyl thiourea | Functional Coatings | Showed extraordinary corrosion inhibition effect for steel in 1N HCl, consistent with DFT computations. | ampp.org |

Role of Thiourea Structures in Sensing Technologies

The unique structure of thiourea derivatives, containing both hydrogen-bond donors (N-H groups) and a hydrogen-bond acceptor (C=S group), makes them excellent candidates for developing chemical sensors. analis.com.mymdpi.com These compounds have been successfully employed in the fabrication of sensors that can detect a wide range of analytes, including cations and anions, often through fluorescence or colorimetric changes. nih.govmdpi.com

Thiourea-based sensors have shown remarkable selectivity and sensitivity for heavy metal ions, which are significant environmental pollutants. analis.com.my A primary target for these sensors is the highly toxic mercury ion (Hg²+). mdpi.comnih.gov Several studies report the synthesis of thiourea derivatives that act as fluorescent or "naked-eye" sensors for mercury. analis.com.mynih.govorientjchem.org The sensing mechanism often involves the interaction between the soft sulfur atom of the thiourea and the soft metal ion (Hg²+), leading to a detectable change in the sensor molecule's optical properties. orientjchem.org For example, certain synthesized thiourea derivatives exhibit excellent fluorescence behavior and can be used to create probes for determining mercury levels in water samples. mdpi.com

Beyond mercury, thiourea-based chemosensors have been designed to detect other metal ions such as Zn²⁺ and Cd²⁺. acs.org Researchers have also developed ethyl thiourea derivatives that show selective naked-eye sensing behavior for both mercury (Hg⁺) and silver (Ag⁺) ions. orientjchem.org The versatility of the thiourea scaffold allows for the synthesis of a diverse library of sensor molecules. For instance, N-naphthoyl thioureas can be efficiently synthesized and used as precursors for designing valuable sensor structures. acs.org

The application of thiourea derivatives extends to the detection of biologically relevant molecules. Triazole-based thiourea derivatives have been developed as chiral sensors for determining the absolute configuration of amino acids using NMR spectroscopy. nih.gov Furthermore, quantum dot-based immunosensors have been created for the rapid and sensitive detection of metabolites like 3-amino-2-oxazolidinone (B196048) (AOZ). nih.gov

Table 2: Thiourea Derivatives in Sensing Applications

| Sensor Type | Target Analyte | Key Feature/Result | Reference |

|---|---|---|---|

| Fluorescent Thiourea Derivatives | Mercury (Hg²⁺) | Employed to fabricate a sensing probe for the determination of mercury in water samples. | mdpi.com |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Mercury (Hg²⁺) | Showed a 1:1 binding ratio with Hg²⁺, demonstrating potential for sensor-based applications. | analis.com.my |

| Ethyl thiourea derivatives | Mercury (Hg⁺), Silver (Ag⁺) | Acted as selective naked-eye sensors for both metal ions. | orientjchem.org |

| Thiourea-based fluorescent chemosensors | Zinc (Zn²⁺), Cadmium (Cd²⁺) | A new generation of sensors with higher affinities for Zn²⁺ and Cd²⁺ was developed. | acs.org |

| 2-[(1R)-1-Aminoethyl]phenol-derived thiourea | N-3,5-dinitrobenzoyl amino acids | Acted as a chiral solvating agent for enantiodifferentiation via NMR spectroscopy. | nih.gov |

| Nafion/CuO/ZnO Nanospikes/GCE | Thiourea (TU) | An electrochemical sensor with a low limit of detection (23.03 ± 1.15 µM) for thiourea. | mdpi.com |

Advanced Applications in Chemical Separations and Sorption Processes

The electron-rich nitrogen and sulfur atoms in the thiourea functional group make it highly effective for binding with various substances, particularly metal ions. researchgate.net This property is leveraged in advanced chemical separation and sorption technologies to remove pollutants from environmental media or to separate valuable chemical species.

Thiourea-functionalized materials are being developed as high-capacity sorbents. For example, thiourea-modified poly(acrylonitrile-co-acrylic acid) has been synthesized for the adsorptive removal of cationic dyes like methylene blue from water. researchgate.net Similarly, thiourea-isocyanate-based covalent organic frameworks (COFs) have demonstrated significant potential for removing both cationic (methylene blue) and anionic (methyl orange) dyes from aqueous environments. mdpi.com The sorption capacity of these materials can be tuned by adjusting their surface charge. mdpi.com

In addition to organic pollutants, these materials are effective for heavy metal sequestration. Thiourea-immobilized polystyrene nanoparticles have been specifically designed and synthesized for their sorption behavior with respect to silver ions in the aqueous phase. researchgate.net The incorporation of the thioamide group enhances the adsorptive activity of the polymer. researchgate.net

Heterocyclic compounds containing triazole rings, which are structurally related to thiourea derivatives, have also been investigated as corrosion inhibitors and sorbents. The adsorption of 3-amino-1,2,4-triazole on steel surfaces in acidic solutions has been shown to follow specific adsorption isotherm models, indicating a strong interaction that is useful for separation and inhibition processes. researchgate.net In the field of chromatography, ionic liquid-based monolithic capillary columns have been used for the effective separation of thiourea and its analogues, demonstrating the role of these structures in analytical separation techniques. researchgate.net

Table 3: Thiourea-Based Materials in Separation and Sorption

| Material | Target Substance | Application | Key Finding | Reference |

|---|---|---|---|---|

| Thiourea-Hexamethylene Diisocyanate COF | Methylene Blue, Methyl Orange | Sorption | Surface area of 39.3 m²/g and tunable surface charge for effective dye removal. | mdpi.com |

| Thiourea-immobilized polystyrene nanoparticles | Silver ions (Ag⁺) | Sorption | The functionalized polymer showed effective sorption of silver ions from aqueous solutions. | researchgate.net |

| 3-amino-1,2,4-triazole | Mild Steel Surface | Adsorption/Inhibition | Adsorption on the steel surface follows the Temkin isotherm model, inhibiting corrosion. | researchgate.net |

| Ionic Liquid-Monolithic Capillary Columns | Thiourea and its analogs | Chemical Separation (CEC) | Successful separation of thiourea and related compounds using capillary electrochromatography. | researchgate.net |

| Thiourea-modified poly(acrylonitrile-co-acrylic acid) | Methylene Blue | Sorption | The adsorption kinetics were best described by a pseudo-second-order model. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Next-Generation Thiourea-Based Materials

The development of advanced materials is a key focus of modern chemistry, and thiourea (B124793) derivatives are poised to play a significant role. The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions makes it an excellent building block for a variety of functional materials.

One promising area of research is the development of thiourea-functionalized polymers . These materials can be designed to have specific properties, such as high thermal stability, flame retardancy, and the ability to bind to specific molecules or ions. For example, incorporating thiourea groups into polymer backbones can enhance their mechanical properties and create materials with applications in coatings, adhesives, and engineering plastics. wikipedia.org The synthesis of thiourea-functionalized poly(propylene imine) dendrimers, for instance, has demonstrated their potential as host molecules for urea-functionalized guests due to strong hydrogen bonding interactions. rsc.org

Another exciting frontier is the creation of supramolecular materials based on thiourea derivatives. These materials are formed through non-covalent interactions, such as hydrogen bonding and metal coordination, which allows for the creation of materials with tunable and responsive properties. nih.gov Thiourea-based supramolecular polymers can exhibit self-healing capabilities and respond to external stimuli like light or temperature, making them suitable for applications in smart materials and drug delivery systems. google.comnih.gov Research into copper-thiourea coordination has shown the potential for creating metallo-supramolecular polymers with unique assembled morphologies. nih.gov

Furthermore, the development of thiourea-based metal-organic frameworks (MOFs) and coordination polymers is gaining traction. bohrium.com These porous materials have exceptionally high surface areas and can be tailored for applications in gas storage and separation, catalysis, and sensing. The incorporation of thiourea functionalities into the organic linkers of MOFs can enhance their selectivity and efficiency in these applications.

| Material Type | Potential Applications | Key Research Findings |

| Thiourea-Functionalized Polymers | Coatings, Adhesives, Flame Retardants | Enhanced mechanical and thermal properties. wikipedia.orgrsc.org |

| Thiourea-Based Supramolecular Materials | Smart Materials, Drug Delivery, Self-Healing Materials | Tunable and responsive properties based on non-covalent interactions. nih.govgoogle.comnih.gov |

| Thiourea-Based MOFs and Coordination Polymers | Gas Storage and Separation, Catalysis, Sensing | High surface area and tunable porosity for selective applications. bohrium.com |

Integration of Thiourea Chemistry with Other Disciplines (e.g., Nanoscience)

The intersection of thiourea chemistry with other scientific fields, particularly nanoscience, is opening up new avenues for innovation. The unique properties of thiourea derivatives make them ideal for modifying the surfaces of nanoparticles and creating novel nanomaterials with enhanced functionalities.

Thiourea-functionalized nanoparticles are being explored for a wide range of applications. The sulfur atom in the thiourea group has a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver, allowing for stable surface modification. nih.govnih.gov This functionalization can improve the stability of nanoparticles in biological fluids and enable their use in biomedical applications like drug delivery and bio-imaging. nih.gov For instance, thiourea-immobilized polystyrene nanoparticles have shown high sorption capacity for silver ions. nih.gov

The use of thiourea derivatives in the synthesis of nanomaterials is another active area of research. Thiourea can act as a sulfur source for the synthesis of metal sulfide (B99878) nanoparticles, which have important applications in electronics and photocatalysis. nano-ntp.com For example, thiourea has been used to synthesize lead sulfide (PbS) nanoparticles with tunable properties. nano-ntp.com Additionally, thiourea-modified titanium dioxide (TiO2) nanorods have demonstrated enhanced photocatalytic activity under visible light. mdpi.com

The integration of thiourea chemistry with nanoscience is also leading to the development of novel nanocatalysts . By immobilizing thiourea-based catalysts onto nanoparticle supports, researchers can create highly efficient and recyclable catalytic systems. rsc.org These nanocatalysts have potential applications in a variety of chemical transformations, contributing to the development of more sustainable chemical processes. Silver nanoparticles decorated on thiourea-functionalized magnetic hydroxyapatite (B223615) have been shown to be a robust nanocatalyst for oxidation and reduction reactions. rsc.org

| Integration Area | Application Examples | Research Highlights |

| Thiourea-Functionalized Nanoparticles | Drug Delivery, Bio-imaging, Sensing, Environmental Remediation | Improved stability and functionality of nanoparticles. nih.govnih.gov |

| Nanomaterial Synthesis | Metal Sulfide Nanoparticles, Photocatalysts | Control over the size, shape, and properties of nanomaterials. nano-ntp.commdpi.com |

| Nanocatalysis | Sustainable Chemical Synthesis | Highly efficient and recyclable catalytic systems. rsc.org |

Challenges and Opportunities in Thiourea Research for Sustainable Chemistry

The principles of sustainable or "green" chemistry are increasingly influencing research directions across all areas of chemical science, and thiourea chemistry is no exception. While thioureas have broad utility, there are challenges to be addressed to ensure their synthesis and application are environmentally benign.

One of the primary challenges is the development of greener synthetic methods for thiourea derivatives. Traditional methods often involve toxic reagents and solvents. annexechem.com Researchers are actively exploring alternative, more sustainable routes, such as one-pot syntheses and the use of greener solvents like water or deep eutectic solvents. rsc.orggoogle.comnih.gov The use of catalysts, including nanocatalysts, to improve reaction efficiency and reduce waste is also a key focus. researchgate.netnih.gov

Another challenge lies in the biodegradability and environmental fate of thiourea-based materials. As new polymers and materials are developed, it is crucial to consider their entire lifecycle, from production to disposal. Designing materials that are biodegradable or can be easily recycled is a significant goal for sustainable chemistry.

Despite these challenges, there are numerous opportunities for thiourea research to contribute to a more sustainable future. Thiourea derivatives are being investigated for use in environmental remediation , such as the removal of heavy metal ions from contaminated water. tandfonline.com The ability of the thiourea group to chelate with metal ions makes it an effective tool for capturing toxic pollutants.

Furthermore, thiourea-based catalysts are being developed for a variety of green chemical processes . These catalysts can enable reactions to be carried out under milder conditions, with higher selectivity and reduced energy consumption. wikipedia.org The development of organocatalysts based on thiourea is a particularly promising area, as these catalysts avoid the use of precious or toxic metals.

The use of thiourea in renewable energy applications is also an emerging area of interest. For example, thiourea derivatives are being explored as components in dye-sensitized solar cells and other photovoltaic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.